molecular formula C27H29BrN4O5 B11629798 (3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11629798
M. Wt: 569.4 g/mol
InChI Key: YQRLGTXVPZMNHY-UHFFFAOYSA-N
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Description

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring, a bromobenzoyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 3-bromobenzoyl chloride under basic conditions to form the 3-bromobenzoyl piperazine intermediate.

    Coupling with nitroaniline: The intermediate is then reacted with 2-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Coupling Reactions: Reagents like EDCI or DCC (dicyclohexylcarbodiimide) are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted benzoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Pharmacology: It can be studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the nitroaniline moiety may participate in redox reactions. The bromobenzoyl group can enhance the compound’s binding affinity to certain proteins, making it a potent inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazine: Shares the piperazine and bromobenzoyl moieties but lacks the nitroaniline group.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the piperazine and nitroaniline moieties.

Uniqueness

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H29BrN4O5

Molecular Weight

569.4 g/mol

IUPAC Name

(3-bromophenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H29BrN4O5/c1-36-25-9-6-19(16-26(25)37-2)10-11-29-23-18-22(7-8-24(23)32(34)35)30-12-14-31(15-13-30)27(33)20-4-3-5-21(28)17-20/h3-9,16-18,29H,10-15H2,1-2H3

InChI Key

YQRLGTXVPZMNHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)[N+](=O)[O-])OC

Origin of Product

United States

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